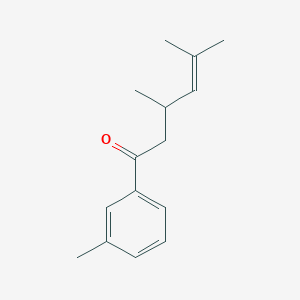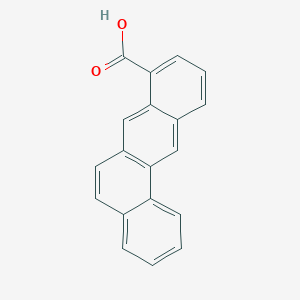
3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one: is an organic compound characterized by its unique structure, which includes a hexene backbone with dimethyl and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylphenylacetone, with 3,5-dimethyl-1-hexene under acidic or basic conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups replace hydrogen atoms on the hexene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., bromine, chlorine), hydroxyl groups (OH⁻)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, hydroxylated compounds
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving similar structures.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
3,5-Dimethyl-1-hexene: A structurally similar compound with a hexene backbone and dimethyl substituents.
3,5-Dimethyl-1-phenyl-1-hexen-3-ol: A related compound with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
96450-05-4 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(3-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)8-13(4)10-15(16)14-7-5-6-12(3)9-14/h5-9,13H,10H2,1-4H3 |
Clave InChI |
REGIUFZVMMENCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)CC(C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)


![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)






![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
